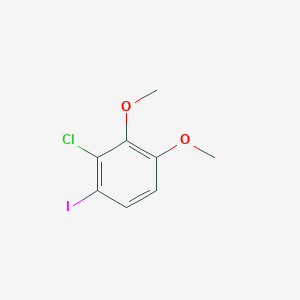

1-Chloro-2,3-dimethoxy-6-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-iodo-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJWMBNJGQCZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloro 2,3 Dimethoxy 6 Iodobenzene

Retrosynthetic Analysis: Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-Chloro-2,3-dimethoxy-6-iodobenzene, the primary disconnections involve the carbon-halogen and carbon-oxygen bonds.

A plausible retrosynthetic strategy begins with the disconnection of the C-I and C-Cl bonds, leading back to the precursor 1,2-dimethoxybenzene (B1683551) (veratrole). wikipedia.orgnist.gov This approach relies on electrophilic aromatic substitution reactions to introduce the halogen atoms. The order of halogenation is a critical consideration due to the differing directing effects and reactivity of the substituents.

An alternative disconnection strategy involves the formation of the ether linkages. This would suggest a dihalogenated catechol derivative as a key intermediate, which would then undergo methylation to introduce the two methoxy (B1213986) groups.

A functional group interconversion (FGI) approach could also be envisioned, for example, starting from an aniline (B41778) derivative that is converted to a chloro or iodo group via a Sandmeyer reaction. guidechem.com Given the substitution pattern, a multi-step synthesis is inevitable, and the choice of the specific pathway will depend on the desired efficiency and regioselectivity.

Convergent and Linear Synthetic Pathways to Polysubstituted Benzene (B151609) Derivatives

The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy. youtube.com

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step modification of a single starting material. | Conceptually simple to plan. | Overall yield can be low for multi-step syntheses. A failure in an early step compromises the entire synthesis. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | Generally higher overall yields. Allows for parallel synthesis, saving time. Failed steps on one fragment do not halt the entire synthesis. | May require more complex planning and the development of suitable coupling reactions. |

Selective Introduction of Halogen Substituents on Dimethoxybenzene Scaffolds

The regioselective introduction of chlorine and iodine onto a dimethoxybenzene ring is the most critical aspect of the synthesis of this compound. The two methoxy groups are ortho, para-directing and activating, which can lead to a mixture of products if the reaction conditions are not carefully controlled.

The iodination of activated aromatic rings can be achieved using various reagents. For dimethoxybenzene derivatives, mild iodinating systems are preferred to avoid over-iodination and side reactions. A combination of molecular iodine (I₂) with an oxidizing agent is a common strategy.

A reagent system of I₂ and nitric acid (HNO₃) in acetic acid (AcOH) has been shown to be effective for the iodination of activated aromatic compounds under ambient conditions, often resulting in high yields. babafaridgroup.edu.in Another effective method involves the use of iodine with silver salts, such as silver sulfate (B86663) (Ag₂SO₄), which can promote iodination with good regioselectivity. nih.gov The choice of solvent can also play a crucial role in directing the regioselectivity of the iodination. scirp.org

The introduction of a chlorine atom onto an already substituted benzene ring requires careful consideration of the directing effects of the existing substituents. Methoxy groups are strongly activating and ortho, para-directing. Therefore, direct chlorination of 1,2-dimethoxybenzene would likely yield a mixture of 3-chloro-, 4-chloro-, and dichlorinated products.

A logical approach to the synthesis of this compound is the sequential introduction of the halogen atoms. The order of halogenation is a key decision.

Iodination followed by Chlorination: Starting with 1,2-dimethoxybenzene, an initial iodination would likely occur at the 4-position due to the directing effects of the two methoxy groups. Subsequent chlorination of 4-iodo-1,2-dimethoxybenzene (B1296820) would then be directed by the three existing substituents. The strong ortho, para-directing ability of the methoxy groups would favor chlorination at the positions ortho and para to them.

Chlorination followed by Iodination: Alternatively, initial chlorination of 1,2-dimethoxybenzene could be performed. This would be followed by iodination of the resulting chlorodimethoxybenzene intermediate. The regioselectivity of the iodination would be governed by the combined directing effects of the chloro and methoxy groups.

The presence of different halogens on the benzene ring introduces differential reactivity that can be exploited for selective chemical modifications. The carbon-halogen bond strength decreases from C-Cl to C-I, which can be a factor in subsequent reactions.

Incorporation of Methoxy Groups on Halogenated Aromatic Precursors

An alternative synthetic route involves the introduction of the methoxy groups onto a pre-halogenated aromatic scaffold. This approach would start with a dihalogenated catechol, which would then be methylated to form the desired dimethoxy derivative.

The Williamson ether synthesis is a classic method for the formation of ethers and can be applied here. This would involve reacting the dihalogenated catechol with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. The success of this approach hinges on the availability of the appropriately substituted dihalogenated catechol starting material.

Etherification Reactions and Related Transformations

Etherification is a fundamental transformation for modifying the solubility, electronic properties, and steric environment of phenolic precursors. While direct synthesis of this compound starts from precursors already containing the methoxy groups, understanding etherification is crucial for creating analogous structures or for syntheses that might involve a late-stage introduction of the ether functionality.

The Williamson ether synthesis is a common and high-yielding method for preparing phenol (B47542) ethers. wikipedia.org This reaction involves the deprotonation of a phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide. wikipedia.org For a precursor like 1-chloro-6-iodo-2,3-dihydroxybenzene, selective or complete etherification could be achieved by controlling the stoichiometry of the base and the methylating agent (e.g., dimethyl sulfate or methyl iodide).

Alternatively, Ullmann-type reactions, which involve copper-catalyzed coupling of aryl halides with alcohols or phenols, can be used to form diaryl ethers. organic-chemistry.org This method is particularly useful for forming more complex ether linkages. Phase-transfer catalysts like polyethylene (B3416737) glycol (PEG400) have also been shown to facilitate the etherification of phenols with agents like dimethyl sulfate under solvent-free conditions, yielding aromatic ethers in excellent yields. tandfonline.com

| Reaction Type | Reagents | Conditions | Application |

| Williamson Ether Synthesis | Phenol, Strong Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Aprotic solvent | General synthesis of alkyl aryl ethers. wikipedia.org |

| Ullmann Ether Synthesis | Aryl Halide, Phenol, Copper Catalyst, Base | High temperature | Synthesis of diaryl ethers. organic-chemistry.org |

| Phase-Transfer Catalysis | Phenol, Alkylating Agent (e.g., Dimethyl Sulfate), PEG400 | Solvent-free | "Green" synthesis of aromatic ethers. tandfonline.com |

| Acid-Catalyzed Condensation | Phenol, Alcohol | Acid catalyst | Direct condensation, though less common for this specific application. wikipedia.org |

Demethylation and Re-methylation Approaches in Aryloxy Systems

The manipulation of methoxy groups on an aromatic ring through demethylation and subsequent re-methylation is a key strategy for achieving specific substitution patterns or unmasking a phenol for further reaction. Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl methyl ethers at or below room temperature. nih.govmdma.ch This method is particularly valuable for complex and sensitive molecules, including iodinated ethers, where harsher reagents like hydrobromic acid (HBr) could cause decomposition or deiodination. mdma.chresearchgate.netorgsyn.org

The reaction with BBr₃ typically proceeds via a complex between the boron atom and the ethereal oxygen, followed by the cleavage of the methyl-oxygen bond. mdma.ch It is generally advised to use one equivalent of BBr₃ per ether group. mdma.ch Recent studies using density functional theory (DFT) calculations have proposed a new mechanistic pathway suggesting that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov

Following demethylation to the corresponding phenol, the hydroxyl group can be re-methylated using standard reagents like dimethyl sulfate or methyl iodide in the presence of a base. This two-step sequence allows for the introduction of isotopically labeled methyl groups or different alkyl groups, providing access to a diverse range of derivatives from a common intermediate.

Carbon-Carbon Bond Formation in Polysubstituted Arene Synthesis

The construction of new carbon-carbon bonds is central to the synthesis of complex organic molecules. For a scaffold like this compound, the presence of two distinct halogen atoms provides an opportunity for selective, stepwise functionalization.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-Type, Heck, Negishi, Suzuki-Miyaura)

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. The differential reactivity of the C-I and C-Cl bonds in this compound is key to its utility, with the C-I bond being significantly more reactive in typical palladium-catalyzed cycles.

Ullmann-Type Reactions : The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. byjus.comvedantu.com This reaction traditionally requires harsh conditions, such as high temperatures. byjus.com Modern variations have improved the scope and conditions. The term also encompasses Ullmann-type condensations, such as the copper-catalyzed synthesis of diaryl ethers and N-aryl amides. organic-chemistry.orgnih.gov

Heck Reaction : The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a versatile method for the vinylation of aryl halides, allowing for the introduction of unsaturated side chains onto the aromatic core. numberanalytics.commdpi.com

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgchem-station.com A key advantage of the Negishi coupling is its high functional group tolerance and the high reactivity of the organozinc reagents. chem-station.comorgsyn.orgnih.gov

Suzuki-Miyaura Coupling : One of the most widely used cross-coupling methods, the Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid) with an organic halide catalyzed by a palladium complex. researchgate.net Its advantages include mild reaction conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. researchgate.net In dihalogenated arenes, selectivity can often be achieved based on the different reactivities of the halogens. nih.govnih.gov

| Reaction | Metal Catalyst | Coupling Partners | Key Features |

| Ullmann | Copper | Aryl Halide + Aryl Halide | Forms symmetric biaryls; harsh conditions traditionally required. byjus.comiitk.ac.in |

| Heck | Palladium | Aryl Halide + Alkene | Forms substituted alkenes; excellent stereoselectivity. wikipedia.orgorganic-chemistry.org |

| Negishi | Palladium or Nickel | Aryl Halide + Organozinc Reagent | High reactivity and functional group tolerance. wikipedia.orgchem-station.com |

| Suzuki-Miyaura | Palladium | Aryl Halide + Organoboron Reagent | Mild conditions, stable reagents, broad functional group tolerance. researchgate.net |

Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The first and often rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. The reactivity for this step follows the order C-I > C-Br > C-OTf > C-Cl.

This reactivity difference is crucial for molecules like this compound, as it allows for selective coupling at the C-I bond while leaving the C-Cl bond intact for subsequent transformations. By choosing the appropriate palladium catalyst, ligands, and reaction conditions, a coupling partner can be introduced selectively at the 6-position. For example, a Suzuki-Miyaura coupling would be expected to occur exclusively at the iodo-substituted position. researchgate.netnih.gov Following this initial coupling, the less reactive chloro-substituent can be targeted for a second coupling reaction, often by employing more active catalyst systems or harsher conditions. researchgate.net

The formation of carbon-nitrogen bonds via cross-coupling is a cornerstone of pharmaceutical and materials chemistry. The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is a variation of the Ullmann condensation. nih.govnih.govacs.org Historically, these reactions required high temperatures and stoichiometric amounts of copper. nih.govacs.org

Significant progress has been made by developing catalytic systems that operate under milder conditions. The introduction of chelating ligands, such as diamines and amino acids like N,N-dimethylglycine, has been instrumental in this advancement. nih.govmdpi.com These ligands stabilize the copper catalyst and facilitate the catalytic cycle, allowing for the efficient N-arylation of amides with aryl iodides and even less reactive aryl bromides at moderate temperatures (90–110 °C). nih.govmdpi.comresearchgate.net

| Ligand Type | Example Ligand | Catalyst | Substrate | Reference |

| Amino Acid Derivative | (S)-N-Methylpyrrolidine-2-carboxylate | CuI | Aryl Iodides & Amides | nih.gov |

| Amino Acid | N,N-Dimethylglycine | CuI | Aryl Bromides & Amides | mdpi.com |

| Diamine | N,N'-Dimethylethylenediamine | CuI | Aryl Iodides & Amides | nih.govacs.org |

C-H Functionalization Strategies for Aromatic Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, as it circumvents the need for pre-functionalized starting materials like organohalides or organometallics. In this approach, a C-H bond on an aromatic ring is directly converted into a C-C or C-heteroatom bond.

For electron-rich aromatic systems, such as those containing methoxy groups, electrophilic palladation typically occurs at the ortho and para positions. However, recent advances have enabled the reversal of this conventional site selectivity. By using a combination of a palladium catalyst, a specific ligand, and a transient mediator like a modified norbornene, it has become possible to achieve exclusive meta C-H arylation of alkoxy-substituted arenes. nih.govacs.orgacs.orgnih.gov While the heavily substituted nature of this compound presents challenges for direct C-H activation on the ring itself, it can serve as an arylating agent in such reactions. Alternatively, a precursor like 1,2,3-trimethoxybenzene (B147658) could potentially undergo regioselective C-H functionalization prior to subsequent halogenation steps. Ruthenium catalysts have also been employed for directed ortho C-H arylation at room temperature using visible light. rsc.org

Organocatalytic Benzannulation Approaches for Polysubstituted Arenes

Organocatalytic benzannulation has emerged as a powerful strategy for the synthesis of polysubstituted arenes, offering a metal-free alternative to traditional cross-coupling methods. masterorganicchemistry.comnih.gov These reactions construct the benzene ring through C–C bond formation from acyclic precursors, often with high regioselectivity under mild conditions. nih.govbohrium.com One notable approach involves the use of N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst.

A recently developed strategy for the one-pot synthesis of polysubstituted benzenes utilizes a DMAP-catalyzed [4+2] benzannulation of 1,3-bis(sulfonyl)butadienes with γ-substituted allenoates. nih.gov This methodology provides a facile and general route to highly substituted benzenes in moderate to good yields with complete regioselectivity. nih.gov The reaction proceeds under mild conditions, highlighting the efficiency of organocatalysis in constructing complex aromatic systems. nih.gov While not yet applied to the direct synthesis of this compound, this method demonstrates the potential of organocatalytic benzannulation for the regioselective synthesis of highly functionalized aromatic rings from non-aromatic starting materials. The versatility of the starting materials allows for the introduction of various substituents, suggesting that with appropriate precursors, this method could be adapted for the synthesis of the target compound or its close analogues.

Table 1: DMAP-Catalyzed [4+2] Benzannulation of 1,3-Bis(sulfonyl)butadienes and γ-Substituted Allenoates

| Entry | 1,3-Bis(sulfonyl)butadiene | γ-Substituted Allenoate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,3-bis(phenylsulfonyl)butadiene | Ethyl 2,3-butadienoate | Ethyl 4,6-bis(phenylsulfonyl)benzoate | 85 |

| 2 | 1,3-bis(p-tolylsulfonyl)butadiene | Ethyl 2,3-butadienoate | Ethyl 4,6-bis(p-tolylsulfonyl)benzoate | 82 |

| 3 | 1,3-bis(phenylsulfonyl)butadiene | Methyl 4,4-dimethyl-2,3-pentadienoate | Methyl 2,2-dimethyl-5,7-bis(phenylsulfonyl) -2H-benzo[b]pyran-3-carboxylate | 75 |

Data sourced from a study on one-pot synthesis of polysubstituted benzenes. nih.gov

Diels-Alder Cycloaddition and Retro-Diels-Alder Approaches

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings, and its application in the synthesis of substituted benzenes is well-established. A particularly relevant approach for the synthesis of polysubstituted iodobenzenes involves a cobalt-catalyzed Diels-Alder reaction. In this method, trimethylsilyl-substituted alkynes react with 1,3-dienes to form dihydroaromatic intermediates. nih.gov These intermediates can then be subjected to a one-pot oxidation and iodination sequence to yield the desired polysubstituted iodobenzene (B50100) derivatives. nih.gov

A study demonstrated that the combination of tert-butyl hydroperoxide (TBHP) as an oxidant and zinc iodide as the iodine source, in the presence of potassium carbonate, effectively transforms the silyl-substituted dihydroaromatic intermediates into the final iodinated aromatic products in good to excellent yields at room temperature. nih.gov This sequence of a Diels-Alder reaction followed by a tandem oxidation/iodination provides a powerful tool for accessing highly substituted iodobenzenes. nih.gov The regioselectivity of the Diels-Alder reaction, controlled by the nature of the diene and dienophile, allows for precise placement of substituents on the resulting aromatic ring.

The retro-Diels-Alder reaction, the microscopic reverse of the Diels-Alder reaction, can also be a valuable tool in the synthesis of complex aromatic compounds. masterorganicchemistry.comresearchgate.net It is typically a thermal process used to generate otherwise unstable dienes or dienophiles in situ, or to unmask a protected double bond within a more complex scaffold. researchgate.net In the context of synthesizing highly substituted benzenes, a Diels-Alder/retro-Diels-Alder sequence can be employed to modify a bicyclic intermediate, followed by the expulsion of a small molecule (like cyclopentadiene, ethene, or carbon dioxide) to generate the final aromatic product. masterorganicchemistry.comresearchgate.net This strategy is particularly useful when the desired substitution pattern is difficult to achieve through direct aromatic substitution. For instance, a substituted bicyclo[2.2.2]octadiene, formed via a Diels-Alder reaction, can undergo further functionalization before a retro-Diels-Alder reaction yields a polysubstituted benzene. masterorganicchemistry.com

Table 2: Synthesis of Polysubstituted Iodobenzenes via Diels-Alder/Oxidation/Iodination

| Diene | Alkyne | Oxidant/Iodinating Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1-Methoxy-1,3-cyclohexadiene | Trimethyl(phenylethynyl)silane | TBHP, ZnI2, K2CO3 | 1-Iodo-2-methoxy-3-phenylbenzene | 88 |

| 2,3-Dimethyl-1,3-butadiene | (Ethynyltrimethyl)silane | TBHP, ZnI2, K2CO3 | 1-Iodo-4,5-dimethyl-2-(trimethylsilyl)benzene | 92 |

| 1,3-Cyclohexadiene | Bis(trimethylsilyl)acetylene | TBHP, ZnI2, K2CO3 | 1,2-Diiodo-3-(trimethylsilyl)benzene | 75 |

Data synthesized from a study on the synthesis of polysubstituted iodobenzene derivatives. nih.gov

Optimization of Reaction Conditions for Multi-Step Syntheses

Solvent Effects on Reactivity and Selectivity

The choice of solvent is a critical parameter in the multi-step synthesis of complex molecules like this compound, as it can significantly influence reaction rates, yields, and, crucially, selectivity. numberanalytics.com In the context of electrophilic aromatic substitution reactions, such as halogenation, solvent polarity can play a major role. For instance, in the chlorination of aromatic compounds, the solvent can affect the stability of the charged intermediate, the Wheland intermediate or sigma complex. acs.org

Generally, more polar solvents can stabilize charged intermediates, which may alter the reaction pathway and the regioselectivity of the substitution. numberanalytics.comstudysmarter.co.uk The ability of a solvent to act as a Lewis base and coordinate to the electrophile or catalyst can also impact reactivity. numberanalytics.com In multi-step syntheses, the solvent must be chosen to be compatible with all reaction steps or be easily exchangeable. The solubility of reactants, intermediates, and catalysts is another key consideration that is governed by the solvent. masterorganicchemistry.com For example, in palladium-catalyzed cross-coupling reactions, a solvent's ability to dissolve both the organic substrates and the inorganic base can be crucial for reaction efficiency. researchgate.net In some cases, a mixture of solvents is employed to balance these requirements. The use of a coordinating solvent like dimethylacetamide (DMAc) in conjunction with a less polar solvent like dioxane has been shown to stabilize Pd(II) intermediates in certain catalytic cycles.

Table 3: Influence of Solvent Polarity on Reaction Outcomes

| Reaction Type | Solvent Property | General Effect |

|---|---|---|

| Electrophilic Aromatic Substitution | Increasing Polarity | Can increase reaction rate by stabilizing the sigma complex. acs.org |

| Nucleophilic Aromatic Substitution | Aprotic Polar Solvents | Generally accelerate the reaction by solvating the cation but not the nucleophile. |

| Palladium-Catalyzed Cross-Coupling | Coordinating Solvents (e.g., DMAc, DMF) | Can stabilize catalytic intermediates and improve solubility of reagents. researchgate.net |

| Organometallic Reactions | Aprotic, Non-coordinating Solvents | Often preferred to avoid interference with the reactive organometallic species. |

This table provides a generalized summary of solvent effects.

Catalyst Systems and Ligand Design for Enhanced Efficiency

In modern synthetic organic chemistry, particularly for the construction of highly substituted aromatic rings, transition metal catalysis is indispensable. Palladium- and nickel-based catalyst systems are at the forefront of these methodologies. The efficiency, selectivity, and functional group tolerance of these catalytic reactions are profoundly influenced by the design of the ligands coordinated to the metal center. researchgate.netruepinglab.com

For reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H arylation, which are key steps in the synthesis of polysubstituted benzenes, the ligand plays a multifaceted role. It modulates the electronic properties and steric environment of the metal, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of aryl chlorides and to facilitate the final reductive elimination step.

In the context of synthesizing a molecule like this compound, catalyst and ligand selection would be critical for introducing the iodo and chloro substituents, potentially via cross-coupling or directed C-H functionalization reactions. For example, palladium-catalyzed C-H activation is a powerful tool for forming C-C and C-X bonds. The ligand can direct the catalyst to a specific C-H bond, thereby controlling the regioselectivity of the functionalization. researchgate.net Similarly, nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium for certain transformations, including the cross-coupling of aryl chlorides. ruepinglab.com The development of new N-heterocyclic carbene (NHC) ligands has further expanded the scope and efficiency of both palladium and nickel catalysis. researchgate.net The optimization of the catalyst system, including the metal precursor, ligand, base, and additives, is a crucial aspect of developing a robust and high-yielding synthesis.

Table 4: Common Ligand Classes for Palladium- and Nickel-Catalyzed Cross-Coupling

| Ligand Class | Metal | Common Applications | Key Features |

|---|---|---|---|

| Biaryl Phosphines (e.g., Buchwald ligands) | Palladium | Suzuki, Buchwald-Hartwig, C-H Arylation | Bulky, electron-rich, promote oxidative addition and reductive elimination. acs.org |

| N-Heterocyclic Carbenes (NHCs) | Palladium, Nickel | Suzuki, Heck, Cross-coupling of unreactive electrophiles | Strong σ-donors, form stable metal complexes. researchgate.net |

| Diphosphine Ligands (e.g., dppf, Xantphos) | Palladium | Various cross-couplings | Control coordination geometry and catalyst stability. |

| Pyridine-based Ligands | Palladium | C-H Functionalization | Act as directing groups to control regioselectivity. |

This table summarizes common ligand types and their general applications.

Reactivity and Reaction Mechanism Investigations of 1 Chloro 2,3 Dimethoxy 6 Iodobenzene

Electronic and Steric Effects of Halogen and Methoxy (B1213986) Substituents on Aromatic Ring Reactivity

Substituents on a benzene (B151609) ring exert their influence through a combination of electronic and steric effects. Electronic effects are further divided into inductive and resonance effects, which can either donate or withdraw electron density from the aromatic system.

Methoxy Groups (-OCH₃): The oxygen atom in a methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, this is significantly overshadowed by its powerful electron-donating resonance effect (+R). The lone pairs of electrons on the oxygen can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. libretexts.orgyoutube.com This donation makes the ring more nucleophilic and thus more reactive towards electrophiles, classifying methoxy groups as strong activating groups. libretexts.org

Halogen Atoms (-Cl, -I): Halogens are a unique class of substituents. Due to their high electronegativity, they strongly withdraw electron density from the ring through the sigma bonds (inductive effect, -I). minia.edu.eg Concurrently, they possess lone pairs of electrons that can be donated to the ring via resonance (+R). libretexts.org For both chlorine and iodine, the inductive effect is stronger than the resonance effect, resulting in a net withdrawal of electron density and deactivation of the ring towards electrophilic attack compared to unsubstituted benzene. libretexts.orglibretexts.org However, the resonance donation, while weaker, still serves to direct incoming electrophiles to the ortho and para positions. openstax.org

Steric Effects: The physical size of substituents can hinder the approach of reagents to adjacent positions on the ring. This steric hindrance is particularly relevant for substitution at the ortho position. libretexts.orgmasterorganicchemistry.com In 1-Chloro-2,3-dimethoxy-6-iodobenzene, the positions flanked by multiple groups will be sterically less accessible.

The combined effects of these substituents are summarized in the table below.

| Substituent | Inductive Effect | Resonance Effect | Net Electronic Effect | Directing Effect (EAS) |

| Methoxy (-OCH₃) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating | Ortho, Para |

| Chlorine (-Cl) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| Iodine (-I) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The regiochemical outcome of the reaction on a polysubstituted benzene is determined by the directing effects of the substituents already present. ucalgary.cafiveable.me

In this compound, there are two unsubstituted carbons (C4 and C5) available for electrophilic attack. The directing influence of each substituent must be considered to predict the reaction's regioselectivity.

Methoxy Groups: The two methoxy groups at C2 and C3 are powerful activating groups that direct incoming electrophiles to their ortho and para positions. libretexts.org

The C2-methoxy group directs ortho to C1 (blocked) and C3 (blocked), and para to C5.

The C3-methoxy group directs ortho to C2 (blocked) and C4, and para to C6 (blocked).

Halogen Atoms: The chlorine and iodine atoms are deactivating but still direct ortho and para. openstax.org

The C1-chloro group directs ortho to C2 (blocked) and C6 (blocked), and para to C4.

The C6-iodo group directs ortho to C1 (blocked) and C5, and para to C3 (blocked).

When multiple substituents are present, the most strongly activating group generally controls the position of substitution. masterorganicchemistry.com In this molecule, the methoxy groups are the most powerful activators. Their directing effects reinforce each other to strongly favor substitution at C4 and C5. The C3-methoxy group activates C4 (ortho), and the C2-methoxy group activates C5 (para). The directing effects of the halogens also align with this outcome, with the C1-chloro group directing para to C4 and the C6-iodo group directing ortho to C5. Therefore, an electrophile is most likely to attack at positions C4 and C5.

The directing effects of substituents are explained by their ability to stabilize the resonance-stabilized carbocation intermediate (also known as a sigma complex or Wheland intermediate) that forms during the EAS mechanism. libretexts.org

When an electrophile attacks at a position that is ortho or para to a methoxy group, a key resonance structure can be drawn in which the lone pair of electrons from the oxygen atom delocalizes to satisfy the positive charge on the adjacent carbon. libretexts.orgresearchgate.net This creates a resonance form where all atoms have a full octet, which is a particularly stable arrangement. libretexts.org

Attack at C4: The positive charge of the sigma complex can be delocalized onto the C3 carbon, where it is directly stabilized by the electron-donating resonance of the C3-methoxy group. The positive charge is also adjacent to the C1-chloro group, which provides some stabilization through its weaker resonance effect. openstax.org

Attack at C5: The positive charge can be delocalized onto the C6 carbon, where it is stabilized by the resonance effect of the C6-iodo group. More importantly, this position is para to the strongly activating C2-methoxy group, allowing for significant resonance stabilization of the carbocation intermediate. libretexts.org

Conversely, attack at a meta position relative to the methoxy groups would not allow for this direct resonance stabilization, resulting in a higher-energy, less stable intermediate. libretexts.orgresearchgate.net Therefore, the reaction proceeds through the lower-energy pathways involving attack at C4 and C5.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While less common than EAS, aryl halides can undergo nucleophilic aromatic substitution (SNAr), especially when the aromatic ring is rendered electron-poor by the presence of electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents. These groups help to stabilize the negative charge of the Meisenheimer complex formed when the nucleophile attacks the ring. libretexts.orglibretexts.org

In this compound, the two halogen atoms (chlorine and iodine) serve this role. Through their strong electron-withdrawing inductive effects, they decrease the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by a nucleophile. youtube.com This inductive withdrawal stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for the initial nucleophilic attack, which is often the rate-determining step. youtube.commasterorganicchemistry.com The presence of these halogens facilitates a reaction that would otherwise be difficult due to the electron-donating nature of the methoxy groups.

In an SNAr reaction, a substituent on the ring is displaced by the incoming nucleophile. In this molecule, both chlorine and iodine are potential leaving groups. The relative ability of a halogen to act as a leaving group in SNAr is complex. Two main factors are at play: the strength of the carbon-halogen bond and the halogen's electronegativity, which influences the rate of the initial nucleophilic attack. masterorganicchemistry.comnih.gov

Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. In reactions where the cleavage of this bond is part of the rate-determining step, iodide is a much better leaving group than chloride. quora.comlibretexts.org

Rate of Attack: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. youtube.commasterorganicchemistry.com A more electronegative halogen makes the carbon to which it is attached more electrophilic (more positively polarized), thus accelerating the attack. Based on this factor alone, chlorine would be favored over iodine. In some activated systems, the leaving group order is found to be F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1/Sₙ2 reactions. masterorganicchemistry.comnih.gov

Given these competing effects, predicting the preferred leaving group is not always straightforward. However, the significantly lower C-I bond energy often makes iodide the better leaving group in many SNAr contexts, especially when the second step (loss of the leaving group) has a higher activation barrier. quora.com Therefore, in a reaction with this compound, nucleophilic substitution would be expected to preferentially displace the iodine atom over the chlorine atom.

| Property | Iodine (I) | Chlorine (Cl) | Implication for SNAr |

| Electronegativity | Lower (2.66) | Higher (3.16) | Chlorine makes the attached carbon more electrophilic, potentially speeding up the initial nucleophilic attack. |

| C-X Bond Strength | Weaker | Stronger | The weaker C-I bond makes iodide easier to displace in the elimination step. |

| Leaving Group Ability | Generally Better | Generally Poorer | Iodine is typically the better leaving group due to the weaker C-I bond. |

Reactivity in Metal-Mediated Transformations

The presence of two distinct halogen atoms (iodine and chlorine) at different positions on the benzene ring, along with electron-donating methoxy groups, imparts a selective reactivity to this compound in metal-catalyzed reactions. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine atom the primary site for reactivity in many transformations.

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

Oxidative addition is a fundamental step in numerous catalytic cycles, including widely used cross-coupling reactions like Suzuki, Stille, and Heck couplings. acs.orgwikipedia.org This process involves the insertion of a low-valent transition metal center (e.g., Pd(0) or Ni(0)) into a carbon-halogen bond, leading to an increase in the metal's oxidation state and coordination number. wikipedia.orglibretexts.org For this compound, oxidative addition occurs preferentially at the more reactive carbon-iodine bond.

The general trend for the reactivity of aryl halides in oxidative addition is I > Br > OTf > Cl. libretexts.org This selectivity is primarily due to the difference in bond dissociation energies (BDE) of the carbon-halogen bonds.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Oxidative Addition

| Bond Type | Bond Dissociation Energy (kcal/mol) | Reactivity Trend |

|---|---|---|

| C-I | ~65 | Highest |

| C-Br | ~81 | High |

| C-Cl | ~96 | Moderate |

| C-F | ~123 | Low |

Note: Values are approximate for halobenzenes.

The mechanism of oxidative addition can proceed through different pathways, including a concerted, three-center transition state, an SN2-type mechanism, or radical pathways. libretexts.orgyoutube.com For aryl iodides, a concerted mechanism is often proposed where the metal coordinates to the C-I bond before insertion. libretexts.org The presence of electron-donating methoxy groups on the ring can increase the electron density at the metal center in the resulting organometallic intermediate, which can influence the rates of subsequent steps in the catalytic cycle. libretexts.org

Reductive elimination is the microscopic reverse of oxidative addition and is the final step in many cross-coupling reactions, where a new bond is formed, and the catalyst is regenerated in its low-valent state. wikipedia.orglibretexts.org After the initial oxidative addition at the C-I bond of this compound, subsequent transmetalation and reductive elimination steps would lead to the formation of a new bond at the 6-position, leaving the chloro and methoxy groups intact. For reductive elimination to occur, the groups to be coupled must typically be in a cis orientation on the metal center. libretexts.org While oxidative addition of aryl iodides is thermodynamically favorable, the reverse reaction, reductive elimination of an aryl iodide, is generally disfavored. acs.org

Functional Group Interconversions of Halogen and Methoxy Groups

The distinct reactivities of the iodo and chloro substituents allow for selective functional group interconversions.

Halogen Interconversions: The iodine atom can be selectively replaced through various metal-catalyzed cross-coupling reactions. Furthermore, halogen-metal exchange is a common reaction for aryl iodides, typically using organolithium reagents at low temperatures. This would generate a potent aryl lithium nucleophile at the 6-position, which can then react with a wide range of electrophiles.

Under specific conditions, such as the Finkelstein reaction, it is possible to interconvert one halogen for another, although this is more common for alkyl halides. vanderbilt.edu For aryl halides, such transformations are less straightforward but can sometimes be achieved using specific catalysts or reaction conditions. researchgate.net

Methoxy Group Interconversions: The methoxy groups are generally stable under the conditions used for many metal-catalyzed cross-coupling reactions. However, they are not entirely inert. Cleavage of aryl methyl ethers to form phenols can be achieved using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This reaction proceeds via nucleophilic attack on the methyl group, with the aryl oxide acting as the leaving group. Such a transformation would likely require harsh conditions that could also affect the halogen substituents.

Oxidative and Reductive Pathways of Substituted Aryl Halides

Beyond the context of catalytic cycles, substituted aryl halides like this compound can undergo various oxidative and reductive transformations.

Oxidative Pathways: The primary oxidative pathway for the aryl halide itself is its reaction with a low-valent metal catalyst, as detailed in the oxidative addition section. nih.gov This process transforms the aryl halide into a more versatile organometallic species. In some cases, direct oxidation of the aromatic ring can occur, but this typically requires strong oxidizing agents and can lead to a mixture of products or degradation of the molecule.

Reductive Pathways: Reductive pathways typically involve the cleavage of the carbon-halogen bond. The C-I bond is the most susceptible to reduction due to its low bond energy. This can be achieved through several methods:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) and a hydrogen source, the C-I bond can be selectively hydrogenolyzed to a C-H bond.

Dissolving Metal Reduction: Reagents like sodium in liquid ammonia (B1221849) can reduce aryl halides, often through a radical anion intermediate.

Photocatalysis: Visible light-induced photoredox catalysis can be used to generate aryl radicals from aryl halides, which can then be trapped by a hydrogen atom source or participate in other reactions. rsc.org

Mechanism of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of the halogen bond depends on the polarizability of the halogen atom, following the trend I > Br > Cl > F.

The iodine atom in this compound is a strong halogen bond donor. This is due to the "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C-I covalent bond. This positive region can interact favorably with electron-rich species like lone pairs on nitrogen or oxygen atoms, or with π-systems.

Recent research has shown that halogen bonding can play a crucial role in reaction mechanisms. rsc.org For instance, the formation of a halogen bond between an aryl iodide and a Lewis base, such as an amine, can facilitate intersystem crossing to a triplet state upon photoirradiation. rsc.org This process can lengthen and weaken the carbon-halogen bond, making it more susceptible to cleavage and the formation of an aryl radical, even without a traditional photoredox catalyst. rsc.org This mechanistic insight opens up new avenues for catalyst-free transformations of aryl iodides like this compound.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Benzene |

| Boron tribromide |

Applications of 1 Chloro 2,3 Dimethoxy 6 Iodobenzene in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

1-Chloro-2,3-dimethoxy-6-iodobenzene serves as a critical starting material or precursor in the synthesis of elaborate organic structures. Its utility is most prominently demonstrated in the construction of heterocyclic systems and other scaffolds that form the core of larger molecules. The presence of multiple, distinct functional groups allows chemists to build molecular complexity in a controlled and predictable manner. The iodo group is typically the most reactive site for cross-coupling reactions, while the chloro and methoxy (B1213986) groups can be used for subsequent modifications or to influence the electronic properties and conformation of the final product.

A prime example of its role as a precursor is in the synthesis of key intermediates for multi-target protein tyrosine kinase inhibitors. For instance, synthetic routes have been developed where related dimethoxy-halo-benzene structures are elaborated through a series of reactions, including nitration, reduction, and cyclization, to form indolinone derivatives. scispace.comresearchgate.netgoogle.com The strategic placement of the methoxy and halogen groups on the initial benzene (B151609) ring is crucial for guiding these transformations and ensuring the correct final substitution pattern on the heterocyclic core.

Building Block for Bioactive Molecules and Pharmaceuticals

The most significant application of this compound is as a fundamental building block in the synthesis of pharmaceuticals. Its structure is incorporated into the final molecular framework of active pharmaceutical ingredients (APIs).

A notable example is its use in the synthesis of Nintedanib (formerly known as BIBF 1120), a potent small-molecule inhibitor of multiple tyrosine kinases. chemicalbook.com Nintedanib is used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. google.com In the synthesis of Nintedanib, the 2,3-dimethoxyphenyl moiety derived from a precursor like this compound is a key structural element of the final drug molecule. chemicalbook.com

Table 1: Representative Synthetic Step Utilizing a Halogenated Benzene Intermediate

| Reactant A | Reactant B | Catalyst / Conditions | Product | Application Context |

| Substituted Oxindole | Substituted Aniline (B41778) (derived from a halogenated precursor) | Acidic conditions, followed by base | Indolinone Core Structure | Synthesis of Nintedanib and related kinase inhibitors scispace.comgoogle.com |

| Aryl Halide (e.g., 1-Chloro-2-iodobenzene) | Alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl-alkyne | General Sonogashira cross-coupling for building complexity |

| Aryl Halide (e.g., 1-Chloro-2-iodobenzene) | Boronic Acid | Pd catalyst, Base | Biaryl Compound | General Suzuki cross-coupling for pharmaceutical scaffolds researchgate.net |

The presence of multiple, different halogen atoms on a single aromatic ring, as seen in this compound, offers a powerful tool for synthetic chemists. This differential halogenation is crucial for regioselective synthesis. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows for sequential, site-selective modifications.

A synthetic strategy can first exploit the high reactivity of the C-I bond to introduce a substituent via a Suzuki or Sonogashira coupling, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This orthogonal reactivity is essential for efficiently building complex molecules without the need for extensive use of protecting groups.

Beyond synthetic utility, halogens themselves play a significant role in modulating the biological activity of a drug molecule. They can influence the molecule's conformation, lipophilicity, metabolic stability, and binding affinity to its biological target. The introduction of a chlorine atom, for example, can enhance membrane permeability and block sites of metabolism, thereby increasing the drug's half-life. Halogen bonds (interactions between a halogen atom and a Lewis base) are also increasingly recognized as important interactions in protein-ligand binding, contributing to the potency and selectivity of a drug.

Utilization in Agrochemical Research and Development

While the primary documented use of this compound is in pharmaceuticals, its structural motifs are also relevant to agrochemical research. Halogenated aromatic compounds are fundamental to the synthesis of many pesticides and herbicides. The specific substitution pattern of this compound, featuring both chloro and iodo groups, makes it a candidate for use in creating novel agrochemicals through similar cross-coupling chemistries employed in drug discovery. The methoxy groups can also be precursors to phenol (B47542) groups, which are common in various classes of herbicides and fungicides. Although specific examples detailing the use of this compound in agrochemical synthesis are not prevalent in public literature, the synthesis of complex substituted biaryl or heterocyclic systems is a common strategy in the development of new crop protection agents.

Materials Science Applications: Precursors for Functional Polymers and Electronic Materials

Halogenated aromatic compounds are important precursors for functional materials, including high-performance polymers and organic electronic materials. The ability to undergo cross-coupling reactions makes molecules like this compound potential monomers for polymerization reactions. For example, sequential cross-coupling could be used to create conjugated polymers where the substituted benzene ring is a repeating unit. Such polymers often exhibit interesting photophysical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The presence of iodine makes these precursors particularly suitable for metal-catalyzed polymerizations. While specific polymers derived from this exact monomer are not widely reported, the principles of using dihalogenated aromatics as building blocks for functional polymers are well-established. nih.gov

Scaffold for Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, which are governed by intermolecular interactions. jst.go.jp The functional groups on this compound make it an interesting scaffold for such studies. The chloro and iodo groups are capable of forming halogen bonds, which are directional non-covalent interactions that can be used to guide the self-assembly of molecules into specific architectures like tapes, sheets, or 3D networks. researchgate.net

The methoxy groups can act as hydrogen bond acceptors, further influencing the crystal packing. The interplay between halogen bonds, hydrogen bonds, and other weaker interactions (like π-π stacking) can be exploited to control the solid-state structure. By understanding these interactions, it is possible to engineer materials with specific physical properties, such as nonlinear optical behavior or specific host-guest capabilities. The study of the crystal structure of molecules with similar substitution patterns reveals how these non-covalent forces dictate the supramolecular assembly. jst.go.jpresearchgate.net

Computational Chemistry Studies for 1 Chloro 2,3 Dimethoxy 6 Iodobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For 1-Chloro-2,3-dimethoxy-6-iodobenzene, DFT calculations can elucidate the distribution of electrons within the molecule and predict its chemical behavior.

Analysis of Molecular Orbitals and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

In substituted benzenes, the nature and position of substituents significantly influence the energy and localization of these frontier orbitals. For instance, studies on various substituted benzene (B151609) derivatives have shown that electron-donating groups, such as methoxy (B1213986) (-OCH3), tend to raise the HOMO energy level, making the aromatic ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like halogens (e.g., -Cl, -I), generally lower the energy of both the HOMO and LUMO. In this compound, the interplay between the electron-donating methoxy groups and the electron-withdrawing chloro and iodo substituents creates a complex electronic environment.

Theoretical calculations on related polysubstituted benzenes reveal that the HOMO is often delocalized across the benzene ring and the electron-donating groups, while the LUMO may be more localized on the ring and influenced by the electron-withdrawing substituents. The specific distribution of electron density in this compound would require dedicated DFT calculations, which would map out the regions of high and low electron density, providing a quantitative basis for understanding its reactivity.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP analysis would likely reveal negative potential around the oxygen atoms of the methoxy groups and potentially on the aromatic ring, influenced by the electron-donating nature of these groups. The areas around the halogen atoms, particularly the more electronegative chlorine, and the hydrogen atoms would exhibit positive potential. Such a map provides a visual and intuitive guide to the molecule's reactive sites. For example, in chlorobenzene, the MEP surface shows negative potential delocalized over the phenyl ring and a positive potential around the chlorine atom. This indicates the ring's susceptibility to electrophilic substitution and the carbon atom attached to the chlorine as a potential site for nucleophilic attack under certain conditions.

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.

Determination of Activation Energies and Reaction Free Energies

For a given reaction involving this compound, such as a nucleophilic aromatic substitution or a cross-coupling reaction, DFT calculations can be used to model the entire reaction coordinate. This involves optimizing the geometries of the reactants, products, and, most importantly, the transition state. The energy difference between the reactants and the transition state yields the activation energy. Similarly, the energy difference between the reactants and products gives the reaction energy. By including entropic and thermal corrections, the corresponding free energies of activation and reaction can be obtained.

Table 1: Hypothetical Activation and Reaction Energies for a Substitution Reaction

| Reaction Step | Calculated Parameter | Energy Value (kcal/mol) |

| Reactants to Transition State | Activation Energy (Ea) | 25.0 |

| Reactants to Products | Reaction Energy (ΔE) | -15.0 |

| Reactants to Transition State | Free Energy of Activation (ΔG‡) | 28.5 |

| Reactants to Products | Free Energy of Reaction (ΔG) | -12.5 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations for a defined reaction.

Exploration of Competing Reaction Pathways and Selectivity

In many chemical transformations, multiple reaction pathways may be possible, leading to different products. Computational studies can be employed to explore these competing pathways and predict the selectivity of a reaction. By calculating the activation energies for each potential pathway, the most favorable route can be identified as the one with the lowest energy barrier.

For this compound, which has multiple potential reactive sites, understanding competing pathways is crucial. For example, in a palladium-catalyzed cross-coupling reaction, oxidative addition could potentially occur at either the C-Cl or the C-I bond. Theoretical calculations can determine the activation barriers for both processes. Generally, the C-I bond is weaker and more readily undergoes oxidative addition than the C-Cl bond, and computational studies can quantify this difference in reactivity, thus predicting the chemoselectivity of the reaction.

Substituent Effects and Regioselectivity in Aromatic Reactions

The substituents on a benzene ring profoundly influence the rate and regioselectivity of electrophilic aromatic substitution reactions. These effects are a combination of inductive and resonance effects.

The methoxy groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. The chloro and iodo substituents are deactivating groups due to their electron-withdrawing inductive effect. However, they are also ortho, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion when the attack occurs at the ortho or para positions.

No Information Found for this compound

Extensive research has yielded no specific information regarding the chemical compound This compound . Searches for computational chemistry studies, including Hammett-type analyses, Quantitative Structure-Activity Relationships (QSAR), solvation models, environmental effects on its reactivity, and the prediction and validation of its spectroscopic properties, did not return any relevant data for this particular molecule.

The scientific literature accessible through public databases does not appear to contain studies focused on the specific computational and spectroscopic characteristics outlined in the request for "this compound." While general principles of computational chemistry, QSAR, and spectroscopic analysis are well-established for a wide range of chemical compounds, their specific application and the resulting data for this particular substituted iodobenzene (B50100) derivative are not documented in the available resources.

Consequently, it is not possible to provide a detailed, research-backed article on the computational chemistry and spectroscopic properties of "this compound" as requested, due to the absence of published scientific findings.

Advanced Analytical Characterization of 1 Chloro 2,3 Dimethoxy 6 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 1-Chloro-2,3-dimethoxy-6-iodobenzene, eight distinct signals are expected: six for the aromatic carbons and two for the methoxy (B1213986) carbons. The positions of the signals are determined by the substituents. Carbons bearing electronegative atoms (Cl, O, I) will be shifted downfield. The carbon attached to iodine (C-6) is expected to have a significantly upfield chemical shift compared to what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect." Carbons bonded to oxygen (C-2, C-3) will be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-Cl) | 125 - 135 |

| C-2 (C-OCH₃) | 150 - 155 |

| C-3 (C-OCH₃) | 145 - 150 |

| C-4 (C-H) | 110 - 120 |

| C-5 (C-H) | 120 - 130 |

| C-6 (C-I) | 90 - 100 |

| -OCH₃ | 55 - 65 |

| -OCH₃ | 55 - 65 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons (H-4 and H-5), confirming their scalar coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal. It would also connect the methoxy proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range connectivity (2-3 bonds). For instance, the methoxy protons at C-2 would show correlations to C-1, C-2, and C-3. The proton at H-4 would show correlations to C-2, C-3, C-5, and C-6. These correlations are key to confirming the 1,2,3,6-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It would show correlations between the methoxy protons and adjacent aromatic protons. For example, the C-2 methoxy protons should show a NOESY correlation to the H-5 proton, and the C-3 methoxy protons to the H-4 proton, which helps in the definitive assignment of the methoxy groups and aromatic protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. The molecular formula for this compound is C₈H₈ClIO₂. The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak (M+), with an M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope. The calculated exact masses for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O) are essential for confirmation.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | C₈H₈³⁵ClIO₂ | 297.9258 |

| [M+2]⁺ (with ³⁷Cl) | C₈H₈³⁷ClIO₂ | 299.9228 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

In MS/MS analysis, the molecular ion is selected and fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable structural information. For this compound, predictable fragmentation pathways include the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). Another likely fragmentation is the cleavage of the C-I bond, which is the weakest bond, leading to the loss of an iodine radical (•I).

Common fragmentation pathways would likely produce the ions detailed in the table below. Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 4: Predicted Key MS/MS Fragments for this compound

| Predicted m/z | Possible Fragment Ion | Likely Loss from Parent Ion |

|---|---|---|

| 282.9 | [M - CH₃]⁺ | Loss of a methyl radical |

| 254.9 | [M - CH₃ - CO]⁺ | Loss of a methyl radical and carbon monoxide |

| 170.9 | [M - I]⁺ | Loss of an iodine radical |

| 127.0 | [I]⁺ | Iodine cation |

Isotope Pattern Analysis for Halogen Identification

Mass spectrometry is a powerful tool for identifying halogenated compounds by analyzing their unique isotopic patterns. rsc.org "this compound" contains two different halogen atoms, chlorine and iodine, which produce a distinct signature in the mass spectrum.

Chlorine Isotopes: Chlorine naturally exists as two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+2 peak for any fragment containing a chlorine atom, where the peak at the higher mass (M+2) is approximately one-third the intensity of the main peak (M). rsc.orgnist.gov

Iodine Isotopes: In contrast, iodine is monoisotopic, meaning it has only one stable isotope, ¹²⁷I, with a mass of 127 Da. nih.gov

When "this compound" is analyzed by mass spectrometry, the molecular ion (the ion of the intact molecule) will exhibit a characteristic pattern. The primary molecular ion peak (M⁺) will correspond to the molecule containing the ³⁵Cl isotope. A smaller peak, known as the M+2 peak, will appear two mass units higher, corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the M+2 peak will be about one-third of the M⁺ peak. nist.gov The presence of the monoisotopic iodine will shift the entire pattern to a higher mass but will not introduce additional complexity to the isotope pattern itself.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Corresponding Isotopes | Predicted m/z | Relative Abundance (%) |

| [M]⁺ | C₈H₈³⁵ClI O₂ | 297.9 | 100 |

| [M+2]⁺ | C₈H₈³⁷ClI O₂ | 299.9 | ~32 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its specific structural features. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be accurately predicted based on data from similar structures like chloroiodobenzenes and dimethoxybenzenes. nist.govnih.govnist.govnih.gov

Aromatic C-H Stretching: Aromatic rings typically show multiple weak to medium bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) groups of the methoxy substituents will exhibit symmetric and asymmetric stretching vibrations between 2950 and 2850 cm⁻¹. thermofisher.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring usually appear as a set of peaks in the 1600-1450 cm⁻¹ range. thermofisher.com

C-O (Ether) Stretching: The aryl-alkyl ether linkages (Ar-O-CH₃) are expected to produce strong, characteristic bands. Asymmetric stretching typically occurs in the 1275-1200 cm⁻¹ region, while symmetric stretching is found around 1075-1020 cm⁻¹. thermofisher.com

C-Cl Stretching: The carbon-chlorine bond vibration is expected in the fingerprint region, typically between 785 and 540 cm⁻¹.

C-I Stretching: The carbon-iodine bond, being weaker, absorbs at a lower frequency, generally in the 600-500 cm⁻¹ range.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H (in -OCH₃) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1275-1200 | Aryl-O | Asymmetric Stretching |

| 1075-1020 | O-CH₃ | Symmetric Stretching |

| 785-540 | C-Cl | Stretching |

| 600-500 | C-I | Stretching |

X-ray Crystallography for Definitive Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. sfasu.edu For "this compound," the following interactions would be critical in dictating its solid-state architecture:

Halogen Bonding: The iodine atom is a prominent halogen bond donor. It can engage in directional interactions with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the methoxy groups (I···O) or the chlorine atom (I···Cl). nih.govnist.gov These interactions can be a dominant force in the crystal packing of iodo-substituted benzenes. nih.gov

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent benzene rings align. These interactions can be either face-to-face or offset (slipped-stack) and contribute significantly to the stability of the crystal lattice. bldpharm.com

C-H···π Interactions: Hydrogen atoms from the methoxy groups or the aromatic ring can interact with the π-face of an adjacent benzene ring.

The interplay of these forces, particularly the directional and often strong halogen bonds, would define the supramolecular assembly and the macroscopic properties of the crystalline material.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating "this compound" from impurities and for quantifying its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like "this compound."

GC Analysis: In GC, the compound is vaporized and travels through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate for this analysis. bldpharm.com The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of ≥98.5% as determined by GC. nih.gov

GC-MS Analysis: Coupling GC with a mass spectrometer (GC-MS) provides both separation and identification. As the compound elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer. nist.gov This allows for the confirmation of the peak's identity by matching its mass spectrum with the expected pattern, including the characteristic isotopic distribution for chlorine, as discussed in section 6.2.3.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography is a versatile technique that separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase.

HPLC Analysis: For a moderately polar compound like "this compound," reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually achieved with a UV detector, as the benzene ring will strongly absorb UV light.

LC-MS Analysis: Interfacing HPLC with a mass spectrometer (LC-MS) offers enhanced sensitivity and specificity. This is particularly useful for analyzing complex mixtures or detecting trace-level impurities. The mass detector provides molecular weight information and fragmentation data for each peak separated by the HPLC column, enabling positive identification of the target compound and characterization of any co-eluting impurities.

Table 3: Summary of Chromatographic Methods for Analysis

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detector | Primary Application |

| GC | 5% Phenyl Polysiloxane | Inert Gas (e.g., He, H₂) | Flame Ionization (FID) | Purity Assessment |

| GC-MS | 5% Phenyl Polysiloxane | Inert Gas (e.g., He, H₂) | Mass Spectrometer (MS) | Identification & Purity |

| HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water Gradient | UV-Vis Diode Array (DAD) | Purity Assessment & Quantification |

| LC-MS | C18 (Octadecyl-silica) | Acetonitrile/Water Gradient | Mass Spectrometer (MS) | Identification & Trace Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.